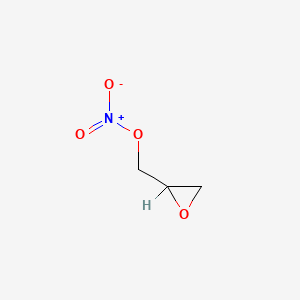

2,3-Epoxypropyl nitrate

描述

Significance and Research Context of Dual Functional Groups in Organic Chemistry

In organic chemistry, molecules possessing multiple functional groups, often termed bifunctional or polyfunctional, are of fundamental importance. proventainternational.comsolubilityofthings.com A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. wikipedia.orglibretexts.org The presence of two or more distinct functional groups within a single molecular structure gives rise to a unique and often enhanced reactivity profile compared to monofunctional analogues. ebsco.com

This dual functionality allows for a wider range of chemical transformations and applications. The interplay between the groups can lead to novel reaction pathways, intramolecular interactions, and the synthesis of complex molecular architectures. nih.gov Researchers leverage these properties for various purposes, from building complex pharmaceuticals to designing advanced materials. researchgate.netwuxibiology.com Bifunctional molecules can act as versatile building blocks in organic synthesis, where one group can be selectively reacted while the other remains available for subsequent transformations. wikipedia.org This controlled reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of target molecules. nih.gov

Historical Perspectives on the Study of Epoxy and Nitrate (B79036) Moieties in Chemical Systems

The two defining functional groups of 2,3-Epoxypropyl nitrate are the epoxy (or oxirane) ring and the nitrate ester. The study of each has a rich history.

The epoxy group , a three-membered ring containing two carbon atoms and one oxygen atom, saw its initial discoveries in the late 19th and early 20th centuries. epoxyflooringtech.com.au Russian chemist Nikolai Prilezhaev first observed the reaction of olefins with peroxybenzoic acid to form epoxides. epoxyflooringtech.com.au However, it was in the 1930s that the potential of epoxy resins was independently recognized by Dr. Pierre Castan in Switzerland and Paul Schlack in Germany. elastomer.comepoxy-europe.eumagicresin.ca Castan's work, patented in 1936, focused on creating plastic products and dental prosthetics, noting that the curing process exhibited minimal shrinkage. epoxy-europe.eumagicresin.caresinlibrary.com These early discoveries paved the way for the commercialization of epoxy resins in the 1940s and 50s, which became crucial materials in aerospace, automotive, and electronics industries due to their strong adhesive properties and resistance to heat and chemicals. elastomer.comepoxy-europe.eu

The nitrate ester functional group (-ONO2) has an even longer history, primarily linked to the development of energetic materials. taylorandfrancis.com The nitration process, which forms a nitrate ester from an alcohol and nitric acid, became commercially viable in the late 19th century. taylorandfrancis.comspringerprofessional.de This led to the synthesis of foundational energetic compounds like nitroglycerin (glyceryl trinitrate) and nitrocellulose. taylorandfrancis.com These materials revolutionized explosives and propellants, and extensive research throughout the 20th century focused on synthesizing new nitrate esters with tailored energetic properties and stabilities for military and industrial applications. springerprofessional.deresearchgate.net

Scope and Objectives of Contemporary Academic Research into this compound Chemistry

Contemporary academic research on this compound (glycidyl nitrate, GN) focuses primarily on its application in the field of energetic materials. ippi.ac.ir The molecule is of interest because it combines the high-energy characteristics of the nitrate ester group with the polymerizable nature of the epoxy ring. ontosight.ai This dual functionality makes its polymer, poly(glycidyl nitrate) or PGN, a candidate for use as an energetic binder and plasticizer in advanced solid propellants and explosive formulations. ippi.ac.irdtic.mil

Key objectives of current research include:

Synthesis and Polymerization: Developing efficient and safe methods for synthesizing high-purity glycidyl (B131873) nitrate monomer and controlling its polymerization. researchgate.netresearchgate.net Studies investigate cationic ring-opening polymerization to produce PGN and explore copolymerization with other monomers, like tetrahydrofuran (B95107) (THF), to modify its physical properties. icm.edu.pl

Characterization of Properties: Thoroughly characterizing the chemical and physical properties of both the monomer and the resulting polymers. This includes determining key data points such as density, heat of formation, and glass transition temperature (Tg), which is crucial for low-temperature applications of propellants. researchgate.neticm.edu.pl

Performance as an Energetic Material: Evaluating the performance of PGN-based materials. This involves studying their thermal stability, decomposition kinetics, and compatibility with other energetic components like plasticizers (e.g., DEGDN, BuNENA). ippi.ac.irresearchgate.netrsc.org A primary goal is to enhance the energy content and improve the mechanical properties of propellant formulations. rsc.orgresearchgate.net

Improving Stability: Addressing challenges such as the tendency of cured PGN to undergo decomposition at room temperature. Research investigates chemical modifications of the polymer's end groups to enhance its long-term stability. ippi.ac.ir

The overarching goal is to develop new energetic binder systems that offer increased energy output and improved safety characteristics over conventional materials. dtic.mil

Chemical Properties of this compound

| Property | Value / Description | Source(s) |

| Common Name | Glycidyl Nitrate (GN) | ontosight.ai |

| Systematic Name | (Oxiran-2-yl)methyl nitrate | |

| CAS Number | 6659-62-7 | |

| Molecular Formula | C₃H₅NO₄ | ontosight.ai |

| Molecular Weight | 119.08 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Reactivity | Highly reactive due to the presence of both an epoxide ring and a nitrate ester group. | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

oxiran-2-ylmethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-4(6)8-2-3-1-7-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZAAKGRMMGJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27814-48-8 | |

| Details | Compound: Poly(glycidyl nitrate) | |

| Record name | Poly(glycidyl nitrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27814-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20950492 | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-62-7 | |

| Record name | Glycidyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,3-epoxy-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Epoxypropyl Nitrate

Advanced Synthetic Routes to 2,3-Epoxypropyl Nitrate (B79036) and Related Structures

The preparation of 2,3-epoxypropyl nitrate can be approached through several synthetic pathways, each with distinct advantages and challenges. The primary methods involve the nitration of suitable three-carbon precursors followed by the formation of the epoxide ring.

Historically, one of the earliest methods involved the nitration of glycerin to produce 1,2-dinitroglycerin, which is then treated with a strong base to induce ring closure to form the epoxide. icm.edu.pl Another approach is the direct, selective nitration of glycidol (B123203) using a potent nitrating agent. icm.edu.pl A third significant route is the two-step nitration of epichlorohydrin (B41342), where the epoxide ring is first opened by the nitrating agent, followed by ring closure with a strong base. icm.edu.plicm.edu.pl

A safer, two-step alternative to these methods starts from glycidol. In the first step, glycidyl (B131873) tosylate is formed by reacting glycidol with p-tosyl chloride. The second step involves the reaction of glycidyl tosylate with sodium nitrate in refluxing acetonitrile (B52724), using tetrabutylammonium (B224687) nitrate as a solid-liquid phase-transfer catalyst. researchgate.net

Catalytic Synthesis Approaches and Mechanistic Considerations

Catalysts play a crucial role in enhancing the efficiency and safety of this compound synthesis. In the nitration of epichlorohydrin with dilute nitric acid, the use of 5-aminotetrazolium nitrate as a catalyst and co-nitrating agent has been shown to significantly improve the reaction yield. icm.edu.pl The reaction proceeds via the opening of the chloro-epoxypropane ring by nitric acid to form 1-nitrato-3-chloropropan-2-ol, which then undergoes ring closure in the presence of a strong base like sodium hydroxide (B78521) to yield this compound. icm.edu.pl

Another catalytic approach involves the use of H-ZSM-5 as a catalyst for the nitration of glycidol with dinitrogen pentoxide (N₂O₅), which can lead to high selectivity and yield of the desired product. energetic-materials.org.cn The use of dinitrogen pentoxide as a nitrating agent in liquid carbon dioxide has also been explored for the nitration of glycidol, offering a cleaner reaction with simplified solvent removal. google.com

The mechanism for the ring-opening of epoxides, a key step in many of these syntheses, generally follows an SN2 pathway, especially under basic or neutral conditions. This involves a backside attack by the nucleophile on the less sterically hindered carbon of the epoxide ring. researchgate.netlibretexts.org In acid-catalyzed ring-opening, the mechanism can have more SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org

Process Optimization Strategies for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound while ensuring process safety. The Taguchi method, a statistical approach for optimizing experimental conditions, has been successfully applied to the synthesis from epichlorohydrin and dilute nitric acid in the presence of 5-aminotetrazolium nitrate. icm.edu.pl This optimization led to an increase in yield from 66% to 81%. icm.edu.pl

For the synthesis of nitroglycerin from glycidol using dinitrogen pentoxide, optimization of parameters such as catalyst concentration, the molar ratio of reactants, and temperature was investigated. The preferred conditions were found to be a catalyst (H-ZSM-5) concentration of 15 g·L⁻¹, a dinitrogen pentoxide to glycidol molar ratio of 3:1, and a temperature of 15 °C, resulting in a 91.1% yield with 100% selectivity. energetic-materials.org.cn

A significant advancement in process technology is the use of microfluidic reactors for the continuous production of this compound. google.com This method involves reacting glycerol (B35011) with a nitrating agent to form a nitrated glycerol compound, which then undergoes intramolecular condensation with a base within the microfluidic reactor. google.com This approach offers enhanced safety and control over the highly exothermic reaction.

| Synthetic Route | Starting Material | Nitrating Agent | Catalyst/Conditions | Yield | Reference |

| Nitration of Epichlorohydrin | Epichlorohydrin | Dilute Nitric Acid | 5-Aminotetrazolium Nitrate | 81% | icm.edu.pl |

| Nitration of Glycidol | Glycidol | Dinitrogen Pentoxide | H-ZSM-5, 15 °C | 91.1% | energetic-materials.org.cn |

| Nitration of Glycidol | Glycidol | Dinitrogen Pentoxide | Liquid CO₂, -10 °C | 90% | google.com |

| From Glycidyl Tosylate | Glycidol (via Glycidyl Tosylate) | Sodium Nitrate | Tetrabutylammonium Nitrate (Phase-Transfer Catalyst) | 81.5% (cumulative) | researchgate.net |

| From Glycerin (Cyclization) | 1,3-Dinitroglycerin | - | Sodium Hydroxide, 288.15 K | Optimized Conditions | scientific.net |

Control of Undesired Side Reactions and Byproduct Formation

In the synthesis of this compound, the formation of byproducts can reduce the yield and purity of the final product. For instance, in the synthesis from glycerin, the formation of 1,3-dinitrooxypropan-2-yl nitrate (trinitroglycerine) is a significant side reaction that contaminates the desired dinitroglycerin intermediate. icm.edu.pl The methods starting from epichlorohydrin or glycidol generally offer better control and fewer hazardous byproducts compared to the glycerin route. icm.edu.plicm.edu.pl

The purification process is also crucial. For example, after the synthesis from epichlorohydrin, the organic layer is typically extracted multiple times, and the solvent is evaporated under vacuum to obtain the purified product. icm.edu.pl In the continuous flow synthesis using microfluidic reactors, the separation of the product from the reaction mixture is integrated into the process, which can improve purity and reduce waste. google.com

Derivatization and Functionalization Reactions Involving 2,3-Epoxypropyl Moieties

The reactivity of the oxirane ring in this compound allows for a variety of derivatization and functionalization reactions, primarily through nucleophilic ring-opening.

Nucleophilic Ring-Opening Reactions of the Oxirane Group

The strained three-membered ether ring of the epoxy group is susceptible to attack by a wide range of nucleophiles. This reaction opens the ring to form a β-substituted alcohol. The regioselectivity of the ring-opening depends on the reaction conditions (acidic or basic) and the structure of the epoxide. libretexts.org

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols. rroij.com This reaction is highly valuable in synthetic organic chemistry due to the prevalence of β-amino alcohols in biologically active molecules. The ring-opening of the oxirane in this compound with nitrogen-containing nucleophiles proceeds, in many cases, via an SN2 mechanism, where the amine attacks the sterically less hindered carbon of the epoxy group. researchgate.netlibretexts.org

A variety of catalytic systems have been developed to facilitate the aminolysis of epoxides under mild conditions. These include:

Lithium bromide: An inexpensive and efficient catalyst for the ring-opening of epoxides by both aromatic and aliphatic amines. rroij.com

Heteropoly acids: Effective catalysts for the reaction in water, offering an environmentally friendly protocol. rroij.com

Mesoporous aluminosilicates: Efficient catalysts for the ring-opening with aromatic amines under mild conditions. rroij.com

Amberlyst-15: A solid acid catalyst that promotes the reaction at room temperature with high regioselectivity. rroij.com

Metal- and solvent-free protocols: Acetic acid has been shown to catalyze the ring-opening of epoxides with various amines, yielding β-amino alcohols in high yields. researchgate.net Microwave irradiation in nitromethane (B149229) has also been used as a catalyst-free method for the reaction with poorly reactive aromatic amines. chemrxiv.org

The reaction of 2,3-epoxypropyl trimethylammonium chloride (a related compound) with chitosan, a biopolymer rich in amino groups, demonstrates the aminolysis of an epoxypropyl moiety to create functionalized materials. ncsu.edu

| Catalyst/Condition | Nucleophile Type | Key Features | Reference |

| Lithium Bromide | Aromatic and Aliphatic Amines | Inexpensive and efficient | rroij.com |

| Heteropoly Acids | Aromatic Amines | Reaction in water, environmentally friendly | rroij.com |

| Amberlyst-15 | Amines | Solid acid catalyst, room temperature reaction | rroij.com |

| Acetic Acid | Aromatic and Aliphatic Amines | Metal- and solvent-free | researchgate.net |

| Microwave/Nitromethane | Poorly Reactive Aromatic Amines | Catalyst-free, rapid reaction | chemrxiv.org |

Other Nucleophilic Addition Reactions

The epoxide ring of this compound and its derivatives is an electrophilic site that readily reacts with various nucleophiles beyond simple hydrolysis. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-substituted alcohol. The regioselectivity of the attack depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Nitrogen nucleophiles, such as primary and secondary amines, react with the epoxypropyl moiety to yield amino alcohols. For instance, the reaction of 2,3-epoxypropyl 3-methylflavone-8-carboxylate with piperidine (B6355638) in acetonitrile results in the formation of the corresponding 2-hydroxy-3-piperidinopropyl derivative. google.com This type of reaction is fundamental in building more complex molecules with potential biological activity. google.commsu.edu Similarly, primary amines can add to the epoxide, establishing a new carbon-nitrogen bond and generating a secondary amine and a secondary alcohol functionality in the product. msu.edu

Oxygen-based nucleophiles, including alcohols and phenols, can also open the epoxide ring, leading to the formation of ether derivatives. In the synthesis of novel theophylline (B1681296) derivatives, the phenoxide form of acetaminophen (B1664979) reacts with epichlorohydrin to generate an epoxy-propyl intermediate. farmaciajournal.com This intermediate subsequently reacts with theophylline at the N7 position, demonstrating a cascade of nucleophilic reactions where a phenoxide first acts as a nucleophile to form the epoxide, which then reacts with another nucleophile. farmaciajournal.com

The table below summarizes representative nucleophilic addition reactions on 2,3-epoxypropyl precursors.

| Epoxypropyl Precursor | Nucleophile | Reaction Conditions | Product Type | Reference |

| 2,3-Epoxypropyl 3-methylflavone-8-carboxylate | Piperidine | Acetonitrile, Triethylamine, 60°C | 2-Hydroxy-3-piperidinopropyl derivative | google.com |

| 4-(2,3-Epoxy-propyl)-acetaminophen | Theophylline | Ethanol (B145695), Reflux | 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline | farmaciajournal.com |

| Tricyclic Bridged Lactam (with epoxy group) | Benzylamine | Not specified | Bridged Imine | nih.gov |

Esterification and Etherification of Hydroxyl Groups in Derivatives

The hydroxyl group generated from the ring-opening of the epoxide is a versatile functional handle that can be further modified through esterification and etherification reactions. These transformations are crucial for altering the physicochemical properties of the molecule, such as solubility, lipophilicity, and stability, or for linking the molecule to other substrates.

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester linkage. byjus.com This reaction is often catalyzed by an acid or a coupling agent. byjus.com A widely used method is the Steglich esterification, which employs coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is valued for its mild reaction conditions, making it suitable for complex molecules with sensitive functional groups. nih.gov

Etherification involves the conversion of the hydroxyl group into an ether by reacting it with an alkyl halide or by other methods like the Williamson ether synthesis. For example, tandem arylation and allylic etherification of 2,3-allenols have been achieved using a cooperative palladium and triethylborane (B153662) catalytic system, highlighting modern methods for C-O bond formation. rsc.org In the context of modifying biopolymers like cellulose (B213188), etherification is a key reaction. Cellulose can be dissolved in ionic liquids and reacted with etherifying agents, such as 2,3-epoxypropyl isopropyl ether, to produce cellulose ethers with varying degrees of substitution. uva.es

Synthesis of Complex Organic Scaffolds Utilizing 2,3-Epoxypropyl Precursors

The inherent reactivity of the 2,3-epoxypropyl group makes it a valuable building block for the synthesis of complex molecular architectures and scaffolds, particularly in medicinal chemistry. dtu.dknih.govfrontiersin.org By combining the nucleophilic ring-opening of the epoxide with other chemical transformations, intricate polycyclic and heterocyclic systems can be constructed efficiently.

A notable example is the synthesis of pharmacologically relevant theophylline derivatives. farmaciajournal.com The strategy involves a two-step process starting with the reaction of acetaminophen with epichlorohydrin to form 4-(2,3-epoxy-propyl)-acetaminophen. This key intermediate, containing the reactive epoxypropyl group, is then reacted with various 8-substituted theophyllines. The nucleophilic attack by the theophylline nitrogen on the epoxide ring leads to the formation of complex products that merge the acetaminophen and theophylline scaffolds through a 2-hydroxypropyl linker. farmaciajournal.com

Another illustration is the preparation of 3-methylflavone-8-carboxylic acid esters. google.com Here, 2,3-epoxy-1-propanol is first condensed with 3-methylflavone-8-carboxylic acid chloride to yield 2,3-epoxypropyl 3-methylflavone-8-carboxylate. This epoxy-functionalized flavone (B191248) then serves as a precursor that can react with nucleophiles like piperidine to create more elaborate structures. google.com These strategies demonstrate how the 2,3-epoxypropyl unit can be incorporated into a molecule and then used as a reactive site for further diversification to build complex, sp³-rich scaffolds. dtu.dk

Grafting and Polymer Modification with 2,3-Epoxypropyl Derivatives

Derivatives of this compound, particularly those where the nitrate is replaced by a polymerizable group like a methacrylate (B99206) (e.g., glycidyl methacrylate or 2,3-epoxypropyl methacrylate), are extensively used in polymer chemistry. The dual functionality of these monomers, possessing both a polymerizable double bond and a reactive epoxy group, allows for the synthesis of functional polymers and the subsequent modification of various materials. sigmaaldrich.com

Covalent Attachment to Polymeric Substrates and Biopolymers

Polymer grafting is a technique used to modify the properties of a polymer by covalently attaching new polymer chains (the graft) to the main polymer backbone. nih.gov This can be achieved through "grafting to," "grafting from," or "grafting through" methods. nih.gov Epoxy-functionalized monomers are particularly useful in this context.

One significant application is the modification of biopolymers like cellulose. The surface of cellulose nanocrystals (CNCs), which are typically anionic due to sulfate (B86663) groups from acid hydrolysis, can be rendered cationic through an etherification reaction with (2,3-epoxypropyl)trimethylammonium chloride (EPTMAC). mdpi.com Under basic conditions, the hydroxyl groups on the cellulose surface are activated to open the epoxy ring of EPTMAC, resulting in the covalent attachment of quaternary ammonium (B1175870) groups. mdpi.com This modification reverses the surface charge and improves the stability of CNCs in aqueous suspensions. mdpi.com

Similarly, graft copolymerization of 2,3-epoxypropyl methacrylate (EPMA) onto cotton cellulose has been demonstrated using redox initiation systems. researchgate.net This process grafts poly(EPMA) chains onto the cellulose backbone, introducing reactive epoxy groups throughout the material, which can be used for further functionalization, such as immobilizing enzymes. researchgate.netresearchgate.net These methods are also applied to other biopolymers like chitosan, where grafting with monomers like glycidyl methacrylate (GMA) introduces epoxy functionalities for various applications. researchgate.net

Surface Functionalization for Tailored Material Properties

The covalent attachment of 2,3-epoxypropyl derivatives is a powerful strategy for surface functionalization, which aims to tailor the surface properties of a material for specific applications, such as improving biocompatibility, introducing antimicrobial activity, or facilitating the immobilization of biomolecules. mdpi.comnih.gov

The epoxy groups introduced onto a surface are versatile handles for further chemical reactions. For example, poly(glycidyl methacrylate) (PGMA) can be grafted onto a substrate, and the resulting epoxy-rich surface can be modified through various ring-opening reactions (e.g., with amines, thiols, or azides) to attach specific ligands. sigmaaldrich.com This flexibility makes PGMA a highly adaptable scaffold in polymer chemistry. sigmaaldrich.com

An important outcome of surface functionalization is the ability to control biological interactions. The cationization of cellulose surfaces with EPTMAC, as described previously, not only enhances colloidal stability but also imparts antimicrobial properties, as quaternary ammonium compounds are known to be effective antimicrobial agents. mdpi.commdpi.com In another context, surfaces functionalized with epoxy groups, such as those on pHEMA-GMA membranes, can be used to covalently immobilize enzymes like invertase. researchgate.net The enzyme's amino groups react with the surface epoxy groups, leading to stable immobilization that can enhance the enzyme's stability against changes in pH and temperature. researchgate.net This approach is widely used in the development of biosensors, biocatalytic reactors, and biomedical materials. mdpi.com

The table below provides examples of polymer and surface modifications using epoxypropyl derivatives.

| Substrate | Epoxypropyl Derivative | Modification Type | Resulting Property/Application | Reference |

| Cotton Filter Aid (Cellulose) | (2,3-epoxypropyl)trimethylammonium chloride (EPTMAC) | Surface Cationization | Charge reversal, stable aqueous suspension | mdpi.com |

| Cotton Cellulose | 2,3-Epoxypropyl methacrylate (EPMA) | Graft Copolymerization | Introduction of reactive epoxy groups for further functionalization | researchgate.net |

| pHEMA-GMA Membrane | Glycidyl methacrylate (GMA) copolymer | Enzyme Immobilization | Covalent binding of invertase, improved thermal and pH stability | researchgate.net |

Mechanistic Investigations of 2,3 Epoxypropyl Nitrate Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2,3-Epoxypropyl nitrate (B79036) is dominated by the chemistry of its epoxide ring, which is susceptible to ring-opening reactions under various conditions. The elucidation of these reaction pathways involves a detailed analysis of reaction mechanisms and the identification of transient species.

The ring-opening of the epoxide in 2,3-Epoxypropyl nitrate can be initiated by either acid or base catalysis, with each pathway exhibiting distinct regioselectivity and stereoselectivity. libretexts.org

Acid-Catalyzed Ring-Opening : Under acidic conditions, the epoxy oxygen is first protonated to form an oxonium ion, which is a better leaving group. libretexts.org This is followed by the nucleophilic attack of a solvent molecule or another nucleophile present in the medium. libretexts.org The reaction proceeds via a mechanism that has significant SN1 character. libretexts.org The nucleophile preferentially attacks the more substituted carbon atom of the epoxide, as this carbon can better stabilize the developing positive partial charge. libretexts.orglibretexts.org This mechanism is often described as a hybrid between SN1 and SN2. libretexts.org The attack occurs from the backside, leading to a product with trans stereochemistry. libretexts.org

Base-Catalyzed Ring-Opening : In the presence of a strong nucleophile under basic or neutral conditions, the reaction follows an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The considerable ring strain of the epoxide (approximately 13 kcal/mol) facilitates the reaction even though an alkoxide is a poor leaving group. masterorganicchemistry.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. libretexts.org Due to steric hindrance, the attack occurs at the less substituted carbon atom. masterorganicchemistry.com This process also results in an inversion of stereochemistry at the site of attack, yielding a trans product after protonation of the resulting alkoxide. masterorganicchemistry.com

The general mechanisms are summarized in the table below.

| Catalysis Type | Mechanism | Site of Nucleophilic Attack | Key Intermediate | Stereochemical Outcome |

| Acid-Catalyzed | SN1-like | More substituted carbon | Protonated epoxide (oxonium ion) | trans-diol |

| Base-Catalyzed | SN2 | Less substituted carbon | Alkoxide | trans-diol |

The nitrate ester group (-ONO₂) is a powerful electron-withdrawing group, which significantly influences the electronic properties and thus the reactivity of the adjacent epoxide ring. This influence is manifested in several ways:

Electronic Effects : The inductive effect of the nitrate ester group deactivates the epoxide ring towards electrophilic attack by reducing the electron density on the epoxy oxygen. However, it enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.

Regioselectivity : In acid-catalyzed ring-opening, the electron-withdrawing nature of the nitrate ester group destabilizes any developing positive charge on the adjacent C-2 carbon. This effect counteracts the normal preference for attack at the more substituted carbon, potentially leading to a mixture of products or a shift in regioselectivity depending on the specific reaction conditions and the nucleophile.

Stability : The nitrate ester group itself is prone to hydrolysis or other nucleophilic substitution reactions, though this typically requires more forcing conditions than epoxide ring-opening. acs.orgcopernicus.org The thermal instability of nitrate esters, stemming from the weak N-O bond (approx. 155 kJ/mol), can also lead to decomposition pathways under elevated temperatures, initiating complex radical reactions. researchgate.net

The study of reactions involving this compound necessitates the identification of short-lived intermediates to fully understand the reaction mechanism.

Oxonium Ions : In acid-catalyzed pathways, the protonated epoxide is a key intermediate that activates the ring for nucleophilic attack. libretexts.org

Radical Intermediates : In the presence of certain catalysts, such as some cerium(IV) compounds, the reaction may proceed through radical mechanisms. researchgate.net This can involve the formation of an epoxonium radical cation. researchgate.net The thermal or photochemical decomposition of the nitrate ester group can also generate nitrogen oxide radicals (NOₓ) and other radical species that initiate subsequent reactions. researchgate.netrsc.org

Zwitterionic Intermediates : When tertiary amines are used as catalysts, they can react with the epoxide to form a zwitterion containing a quaternary ammonium (B1175870) cation and an alkoxide anion. researchgate.net This intermediate is highly reactive and plays a crucial role in polymerization and other ring-opening reactions. researchgate.net

Adsorbed Species : In heterogeneous catalysis, reactants, intermediates, and products are adsorbed onto the catalyst surface. wikipedia.org The characterization of these surface-adsorbed species is essential for understanding the catalytic cycle. For instance, in reactions involving nitrate reduction, intermediates such as adsorbed NO₃⁻ and NO₂⁻ have been identified as crucial for determining reaction selectivity. researchgate.netrsc.org

Catalytic Aspects in this compound Chemistry

Catalysis provides efficient and selective routes for the transformation of this compound. Both homogeneous and heterogeneous catalysts can be employed to control the reaction pathways, particularly those involving the epoxy group.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity. mpg.denih.gov Various homogeneous catalysts can be applied to the ring-opening of this compound.

Lewis and Brønsted Acids : Chiral organic Brønsted acids and Lewis acids can catalyze asymmetric ring-opening reactions, providing a route to enantiomerically enriched products. mpg.de

Metal Complexes : Transition metal complexes, including those of cerium, gold, and palladium, are effective catalysts for epoxide transformations. psu.educore.ac.uknih.gov For example, cerium(IV) triflate has been shown to catalyze the ring-opening of epoxides with various nucleophiles, including the nitrate anion itself. psu.edu Ceric ammonium nitrate is another such catalyst that can promote ring-opening with high regio- and stereoselectivity. researchgate.net

The following table presents data for the catalytic ring-opening of a structurally similar epoxide, demonstrating the effectiveness of homogeneous catalysis. psu.edu

Table 1: Homogeneous Catalytic Ring-Opening of Allyl 2,3-epoxypropyl ether with NaNO₃ Catalyst: Ce(OTf)₄ (0.1 mmol), Substrate: (1 mmol), Nucleophile: NaNO₃ (1.5 mmol), Solvent: 0.1 M SDS

| Entry | Reaction Time | Yield of β-nitrato alcohol |

|---|---|---|

| 1 | 10 min | 78% |

**Data sourced from a study on various epoxides, with Allyl 2,3-epoxypropyl ether chosen as a representative example. psu.edu

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach simplifies catalyst recovery and product purification, making it highly valuable for industrial processes. wikipedia.org

Mixed Metal Oxides (MMOs) : Materials derived from layered double hydroxides (LDHs) can act as efficient heterogeneous catalysts. acs.org Their high surface area, thermal stability, and tunable active sites make them suitable for catalyzing reactions such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates. acs.org

Supported Catalysts : Active catalytic species can be immobilized on solid supports like clays (B1170129) or polymers. researchcommons.org This combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Metal-Organic Frameworks (MOFs) : MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com They can be designed with specific catalytic sites within their pores, offering high selectivity for reactions like olefin epoxidation and CO₂ cycloaddition. mdpi.com

The table below shows the conversion efficiency for an epoxide to a cyclic carbonate using different heterogeneous catalysts, illustrating their potential application in the conversion of this compound.

Table 2: Heterogeneous Catalysis in the Synthesis of Cyclic Carbonate from Styrene Oxide and CO₂ Reaction Conditions: 10 mol% catalyst, 1 equiv TBAI, ethanol (B145695) solvent, 24 h

| Entry | Catalyst | Conversion (%) |

|---|---|---|

| 1 | NiAl-LDH | 85 |

| 2 | NiAlO (MMO) | 90 |

| 3 | MgCr-LDH | 88 |

| 4 | MgCrO (MMO) | 93 |

**Data adapted from a study on the synthesis of cyclic carbonates from various epoxides. acs.org

Exploration of Catalyst Design Principles for Enhanced Performance

The dual functionality of this compound, containing both a reactive epoxide ring and an energetic nitrate ester group, presents unique challenges and opportunities for catalyst design. Research into catalysts for this specific molecule is not extensively documented in public literature. However, by examining catalyst design principles for epoxides and organic nitrates separately, we can infer strategies for enhancing the performance of reactions involving this compound.

Catalysts for epoxide reactions often focus on ring-opening polymerizations or cycloaddition reactions. For instance, bifunctional borinane-based multi-ammonium salts have been explored for the ring-opening polymerization (ROP) of epoxides like propylene (B89431) oxide and epichlorohydrin (B41342). rsc.org Studies on these catalysts revealed that factors such as the ratio of the Lewis acid (boron) to the ammonium salt and the length of the linker between ammonium groups influence catalytic activity. rsc.org For the cycloaddition of CO2 to epoxides to form cyclic carbonates, mixed metal oxides (MMOs) derived from layered double hydroxides (LDHs), such as MgCrO and NiAlO, have shown high efficiency, particularly when used with a co-catalyst like potassium iodide (KI). acs.org The catalyst's role is to facilitate the opening of the epoxide ring, which is a key step in the process. acs.org Similarly, the synthesis of related compounds like 2,3-epoxypropyl trimethyl ammonium chloride has been effectively catalyzed by potassium iodide. researchgate.net

On the other hand, reactions involving the nitrate group, such as reduction, are also heavily reliant on catalyst design. Palladium-based catalysts, often supported on materials like indium oxide (In2O3) or alumina (B75360) (γ-Al2O3), are commonly used for the catalytic reduction of nitrate and nitrite (B80452) ions. nih.gov The selectivity and stability of these catalysts are critical, with the goal of converting nitrate to desired products like nitrogen gas while minimizing the formation of by-products like ammonium. nih.gov

For a molecule like this compound, a catalyst could be designed to selectively target either the epoxide or the nitrate moiety. For selective epoxide reactions, a Lewis acidic catalyst, potentially combined with a nucleophilic co-catalyst, could be employed. For reactions targeting the nitrate group, a hydrogenation catalyst such as palladium on a suitable support would be a logical starting point. The design of multifunctional catalysts that can mediate tandem reactions involving both groups represents a significant but complex challenge.

Table 1: Examples of Catalyst Systems for Epoxide and Nitrate Reactions

| Reaction Type | Model Substrate | Catalyst System | Key Findings |

| Epoxide Polymerization | Propylene Oxide, Epichlorohydrin | Borinane-based multi-ammonium salts | Catalyst activity is influenced by B/N ratio and linker length. rsc.org |

| Epoxide Cycloaddition (with CO2) | 2,3-epoxypropyl phenyl ether | Mixed Metal Oxide (MgCrO) + KI | MMOs are efficient catalysts; KI acts as a crucial co-catalyst for ring-opening. acs.org |

| Nitrate Reduction | Nitrate (NO3-) ions | Pd supported on In2O3 | Effective for NO3- conversion with high selectivity and stability. nih.gov |

| Epoxidation | Allyl compounds | Tungsten/Molybdenum compounds + Onium salts | Catalyst composition is key for converting allyl groups to epoxides using H2O2. google.com |

Theoretical and Computational Chemistry Studies on Reaction Mechanisms

Theoretical and computational methods are invaluable for elucidating the complex reaction mechanisms of reactive molecules like this compound. rsc.org These approaches provide insights into electronic structures, reaction energetics, and transition states that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org For this compound, these calculations can determine its three-dimensional structure, electron distribution, and the energies associated with its chemical transformations. The PubChem database provides basic computed properties for oxiran-2-ylmethyl nitrate, including its molecular formula (C3H5NO4) and predicted collision cross-section values for different adducts, which are derived from quantum chemical considerations. uni.lu

Studies on related acceptor-substituted epoxides have used experimental and theoretical electron density analysis to quantify the effects of substituents on the epoxide ring. nih.gov These analyses show that electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density. nih.gov Given that the nitrate group is strongly electron-withdrawing, similar effects would be expected in this compound, influencing its reactivity towards nucleophilic attack.

Regarding reaction energetics, research on the decomposition of nitrate esters like pentaerythritol (B129877) tetranitrate (PETN) and its derivatives combines experimental results with reactive molecular dynamics simulations to understand how structural changes affect thermal stability and sensitivity. semanticscholar.orgaip.org These studies indicate that the initial decomposition steps for nitrate esters typically involve the cleavage of the O-NO2 bond. semanticscholar.org Theoretical calculations on the formation of organic nitrates, such as the reaction between formaldehyde (B43269) and nitric acid, have been used to determine reaction barriers and enthalpies, revealing the feasibility of different formation pathways. nih.gov Such computational approaches could be directly applied to model the decomposition or synthesis reactions of this compound, providing crucial data on activation energies and reaction thermodynamics.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 120.02914 | 116.4 |

| [M+Na]+ | 142.01108 | 126.0 |

| [M-H]- | 118.01458 | 122.2 |

| [M+NH4]+ | 137.05568 | 132.1 |

| [M+K]+ | 157.98502 | 122.9 |

| Data sourced from PubChem. uni.lu |

Molecular Electron Density Theory (MEDT) for Bonding Evolution Analysis

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs reaction outcomes. mdpi.com MEDT analyzes the changes in electron density along a reaction path to provide a detailed picture of bond formation and cleavage. mdpi.com

While no specific MEDT studies on this compound have been identified, the theory has been successfully applied to understand the mechanisms of reactions involving similar functional groups. For example, MEDT has been used to explore [3+2] cycloaddition reactions involving nitrile N-oxides, clarifying aspects of regioselectivity and the stepwise nature of bond formation. mdpi.com In these studies, analysis of the electronic properties of the reactants helps predict how electron density will be transferred during the reaction. mdpi.com

For this compound, MEDT could be employed to analyze several key reactions:

Nucleophilic Ring-Opening: An MEDT study could trace the evolution of bonding as a nucleophile attacks one of the epoxide carbons. This would reveal the precise sequence of C-O bond breaking and the formation of the new bond with the nucleophile, clarifying the degree of synchronicity in the process.

Thermal Decomposition: The initial step in the decomposition is likely the homolytic cleavage of the O-NO2 bond. MEDT analysis could map the changes in electron density as this bond elongates and breaks, providing a quantum-chemical description of this critical initiation event.

Intramolecular Rearrangements: The theory could also be used to investigate potential rearrangement reactions, tracking the complex redistribution of electron density as multiple bonds are broken and formed simultaneously.

By applying MEDT, researchers could gain a deeper, more intuitive understanding of the electronic events that govern the reactivity of this energetic and functionally complex molecule.

Density Functional Theory (DFT) Applications in Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating reaction mechanisms in organic and materials chemistry. mdpi.comrsc.orgsrce.hr It provides a good balance between accuracy and computational cost, making it suitable for predicting reaction pathways, transition state structures, and associated energy barriers.

DFT calculations have been instrumental in understanding the reactivity of both epoxides and nitrates. For instance, DFT has been used to study the gas-phase reactions of various epoxides with atmospheric radicals like OH, successfully predicting which hydrogen atoms are most susceptible to abstraction and explaining reactivity trends. copernicus.org In the realm of nitrate chemistry, DFT calculations have elucidated the mechanisms of nitrate reduction on various catalyst surfaces, helping to design more efficient electrocatalysts. researchgate.netresearchgate.net

A particularly relevant study used DFT to unravel the role of silver in the photocatalytic oxidation of limonene (B3431351) to its corresponding epoxide, a reaction induced by the nitrate radical (NO3•). units.it The calculations showed that while the formation of an alternative product (limononaldehyde) was thermodynamically favored, the formation of the epoxide was kinetically viable under specific conditions. units.it The study traced the reaction pathway, observing the elongation of the C=C double bond as the nitrate radical approached and the subsequent changes in the O-NO2 bond. units.it

For this compound, DFT could be applied to:

Predict Decomposition Pathways: By mapping the potential energy surface, DFT can identify the lowest energy pathways for thermal or catalytic decomposition, distinguishing between mechanisms initiated by epoxide ring-opening versus those initiated by nitrate ester cleavage.

Model Catalytic Cycles: In catalyzed reactions, DFT can be used to model the interaction of this compound with a catalyst surface or active site, calculating adsorption energies and the energy barriers for subsequent transformation steps. researchgate.net

Investigate Reaction Selectivity: When multiple reaction pathways are possible, DFT can predict which products are kinetically and thermodynamically favored, guiding experimental efforts to control reaction selectivity.

Table 3: Illustrative Applications of DFT in Predicting Reaction Pathways

| System Studied | DFT Application | Key Insight from DFT |

| Epoxides + OH radicals | H-abstraction channels | Identified the most reactive sites on the epoxide molecule (β-CH2 sites). copernicus.org |

| Nitrate reduction on Co catalysts | Gibbs free energy changes of reaction steps | Showed that the kinetics of nitrite (NO2-) reduction are superior to nitrate (NO3-) reduction. researchgate.net |

| Nitrate radical + Limonene | Reaction pathway and energetics | Revealed a viable kinetic pathway for epoxide formation, even if not the most thermodynamically stable outcome. units.it |

| NO reduction on coke surface | Transition state and IRC analysis | Ensured correct connection between reactants, transition state, and products in the proposed mechanism. srce.hr |

Structure-Activity Relationship (SAR) Studies on Reaction Rates and Selectivity

Structure-Activity Relationship (SAR) studies systematically investigate how the chemical structure of a compound influences its biological activity or chemical reactivity. researchgate.net By making methodical changes to a molecule and observing the resulting effect on reaction rates or selectivity, SAR provides predictive models and a deeper understanding of the factors governing a reaction.

SAR for Epoxide Reactivity: The reactivity of epoxides is often studied in the context of ring-opening reactions. SAR studies on the enzymatic hydrolysis of 2,2-disubstituted oxiranes have shown that steric and electronic features of the substituents are key to determining enantioselectivity. acs.org Similarly, studies on the atmospheric oxidation of epoxides by OH and Cl radicals have established relationships between the structure of the epoxide and the reaction rate. d-nb.inforsc.org For example, adding methyl groups to the ethylene (B1197577) oxide ring increases reactivity towards chlorine atoms, and the rate generally increases as CH2 groups are added to the hydrocarbon chain. rsc.org

SAR for Organic Nitrate Reactivity: For organic nitrate esters, SAR studies often focus on their biological activity as vasodilators or their sensitivity as energetic materials. semanticscholar.orgnih.gov Research has shown that in flexible n-alkylene dinitrates, both lipophilicity and the length of the carbon chain can affect activity. nih.gov In studies of energetic nitrate esters like PETN and its derivatives, methodical variation of non-energetic functional groups has been used to isolate the effects of molecular and crystalline structure on the reactivity and sensitivity of the nitrate ester group. semanticscholar.org Furthermore, new SARs have been developed to predict the rate constants for gas-phase reactions of various organic compounds with the nitrate radical, a key atmospheric oxidant. nih.gov

For this compound, an SAR study could involve synthesizing a series of analogues with different substituents and measuring their reaction rates under specific conditions. For example, one could vary substituents on a phenyl group if a glycidyl (B131873) ether nitrate analogue were used, or alter the backbone connecting the epoxide and nitrate. By correlating the observed reaction rates with descriptors for the substituents (e.g., Hammett parameters for electronic effects, Sterimol parameters for steric effects), a quantitative structure-activity relationship (QSAR) model could be developed. This would allow for the prediction of reactivity for new, unsynthesized analogues and provide insight into the electronic and steric demands of the reaction's transition state.

Material Science Applications and Polymeric Systems Research Based on 2,3 Epoxypropyl Nitrate

Development of Specialty Polymers and Resins from 2,3-Epoxypropyl Derivatives

The development of specialty polymers from 2,3-epoxypropyl nitrate (B79036) is centered on the synthesis and properties of poly(glycidyl nitrate) (PGN). This polymer is valued for its high oxygen content and energy density. nih.gov

Synthesis of Novel Epoxy Polymers and Copolymers

The primary polymer derived from 2,3-epoxypropyl nitrate is its homopolymer, poly(glycidyl nitrate) (PGN). The synthesis of PGN is typically achieved through the cationic ring-opening polymerization of the glycidyl (B131873) nitrate monomer. icm.edu.plenergetic-materials.org.cn This process often employs a catalyst, such as boron trifluoride etherate (BF₃·OEt₂), and an initiator, like 1,4-butanediol (B3395766) (BDO). energetic-materials.org.cn The molecular weight of the resulting polymer can be controlled by adjusting the ratio of the monomer to the initiator and catalyst. energetic-materials.org.cn

Research has also been conducted on the synthesis of copolymers to modify the properties of PGN. For instance, random copolymers of glycidyl nitrate and tetrahydrofuran (B95107) (THF) have been synthesized to improve the flexibility and lower the glass transition temperature of the resulting polymer compared to pure PGN. icm.edu.pl The synthesis of such copolymers also proceeds via cationic ring-opening polymerization, resulting in a polymer backbone with randomly distributed glycidyl nitrate and tetrahydrofuran units. icm.edu.pl

The table below summarizes the synthesis of poly(glycidyl nitrate) and a copolymer.

| Polymer/Copolymer | Monomers | Initiator | Catalyst | Polymerization Method | Resulting Polymer |

| Poly(glycidyl nitrate) (PGN) | Glycidyl nitrate | 1,4-butanediol (BDO) | Boron trifluoride etherate (BF₃·OEt₂) | Cationic ring-opening | Homopolymer |

| Poly(THF-ran-GN) | Glycidyl nitrate (GN), Tetrahydrofuran (THF) | 1,4-butanediol (BDO) | Boron trifluoride etherate (BF₃·OEt₂) | Cationic ring-opening | Random Copolymer |

Application in Advanced Coating Formulations

Based on the available scientific literature, the application of this compound or its polymer, poly(glycidyl nitrate), in advanced coating formulations for general material science purposes such as corrosion protection or surface enhancement is not documented. The primary application of PGN is as an energetic binder within explosive and propellant formulations, where it forms the matrix for energetic fills. researchgate.netippi.ac.ir

Role as Cross-linking Agents and Adhesion Promoters in Polymer Composites

In the context of its primary application, poly(glycidyl nitrate) (PGN) functions as a prepolymer that is cross-linked to form a solid binder for composite solid propellants and polymer-bonded explosives. nih.gov The hydroxyl-terminated PGN prepolymer is cured, or cross-linked, using polyfunctional isocyanates. energetic-materials.org.cnnagase.com This reaction forms a polyurethane network, which provides structural integrity to the energetic composite. nih.gov

Common isocyanates used for the curing of PGN include:

Polyaryl polymethylene isocyanate (PAPI) nagase.com

Modified hexamethylene polyisocyanate (N-100) nagase.com

Toluene diisocyanate (TDI) nagase.com

Dicyclohexyl methane (B114726) diisocyanate (HMDI) nagase.com

The curing reaction is typically facilitated by catalysts such as dibutyltin (B87310) dilaurate (DBTDL) or triphenyl bismuth (TPB). nagase.com The resulting cross-linked PGN serves as the binder that holds the solid components of the propellant or explosive, such as oxidizers and metallic fuels, together. nih.gov

While PGN provides adhesion within these energetic composites, its role as a dedicated "adhesion promoter" in the broader sense for non-energetic polymer composites is not an area of documented research.

Functional Materials Derived from 2,3-Epoxypropyl Modified Compounds

The scientific literature on this compound and its polymer, poly(glycidyl nitrate), is heavily focused on their energetic properties and applications.

Preparation and Characterization of Hybrid Organic-Inorganic Materials

There is no available research in the reviewed scientific literature on the preparation and characterization of hybrid organic-inorganic materials derived from this compound or poly(glycidyl nitrate). The development of hybrid materials typically involves combining an organic polymer with an inorganic component, such as silica (B1680970) or other metal oxides, to achieve synergistic properties. mdpi.comnih.gov However, such studies have not been reported for PGN.

Engineering of Polymeric Scaffolds for Specific Industrial Applications

The use of this compound or poly(glycidyl nitrate) in the engineering of polymeric scaffolds for industrial or biomedical applications is not documented in the available scientific literature. Polymeric scaffolds are porous structures designed to support cell growth in tissue engineering or to serve as templates for material synthesis. nih.govrsc.org The research and application of PGN are confined to its role as an energetic binder.

Environmental Chemistry and Transformation Pathways of Nitrate Containing Organic Compounds

Atmospheric Chemistry and Gas-Phase Transformations

Once released into the atmosphere, 2,3-Epoxypropyl nitrate (B79036) is subject to various gas-phase transformation processes that determine its atmospheric lifetime and impact. These processes are primarily driven by sunlight and reactions with atmospheric oxidants.

Photochemical Degradation Pathways of Organonitrates

The primary photochemical degradation pathway for alkyl nitrates is photolysis, which involves the breaking of the O-NO2 bond upon absorption of solar radiation. This reaction yields an alkoxy radical and nitrogen dioxide (NO2) core.ac.ukresearchgate.net. The atmospheric lifetime of total alkyl nitrates is relatively short, with an average of approximately two hours observed in some environments, indicating efficient removal processes copernicus.org.

For 2,3-Epoxypropyl nitrate, photolysis would be expected to produce an epoxy-alkoxy radical and NO2. Another significant degradation pathway is reaction with the hydroxyl radical (OH), the atmosphere's primary daytime oxidant copernicus.org. This reaction typically proceeds via hydrogen abstraction from a C-H bond, initiating a cascade of oxidation reactions researchgate.net. The resulting organic radicals react further, leading to the formation of various oxygenated products and potentially contributing to the formation of ozone and secondary organic aerosol (SOA) core.ac.uk.

Radical-Initiated Oxidation Processes Affecting Nitrate-Alkoxy Radicals

During the night, in the absence of sunlight, the nitrate radical (NO3) becomes a significant atmospheric oxidant, especially in regions with both biogenic volatile organic compound (BVOC) and anthropogenic NOx emissions copernicus.orgnih.gov. NO3 radicals react rapidly with a wide variety of VOCs nih.gov. The oxidation process involves the initial addition of the NO3 radical, followed by the addition of molecular oxygen (O2) to form a nitrooxyperoxy radical (RO2) copernicus.org.

These peroxy radicals can then react with nitric oxide (NO), NO3, hydroperoxy radicals (HO2), or other RO2 radicals to form substituted alkyl nitrates and other products copernicus.org. The resulting nitrate-alkoxy (RO) radicals are key intermediates whose fate is influenced by the nitrate moiety. These radicals can undergo isomerization or decomposition, with some pathways leading to the formation of nitrated epoxy compounds noaa.gov. For this compound, reactions with atmospheric radicals like OH and NO3 would lead to complex, multifunctional intermediates, with the nitrate group influencing subsequent reaction pathways, potentially leading to the formation of highly oxidized molecules that can partition to the aerosol phase noaa.gov.

Aqueous Phase Transformation and Fate

Should this compound be partitioned from the atmosphere into aqueous phases such as cloud water, fog, or surface water, it would undergo further transformation through both biological and non-biological processes.

Biotic Transformation Mechanisms (e.g., Microbial Degradation of Nitrate Moieties)

Nitrate esters are generally considered xenobiotic compounds, as they are not typically found in nature nih.govresearchgate.net. Despite this, various microorganisms have evolved the capability to degrade them. The primary mechanism of microbial degradation involves the enzymatic denitration of the molecule, where the nitrate group is sequentially cleaved to release nitrite (B80452) and the corresponding alcohol nih.govresearchgate.net. This process allows the microorganisms to use the nitrate ester as a source of nitrogen for growth researcher.liferesearchgate.net.

Several bacterial species have been identified that can mineralize nitrate esters. For instance, a consortium of Arthrobacter ilicis and Agrobacterium radiobacter has been shown to mineralize ethylene (B1197577) glycol dinitrate, with the degradation proceeding through the elimination of nitro groups to form ethylene glycol nih.gov. Similarly, Enterobacter cloacae PB2 utilizes an enzyme known as PETN reductase, which can degrade pentaerythrirol tetranitrate (PETN) and glycerol (B35011) trinitrate (GTN) researchgate.net. Fungi such as Fusarium solani and Sclerotium rolfsii are also capable of degrading complex nitrate esters like nitrocellulose nih.gov.

For this compound, it is plausible that microorganisms would first attack the nitrate ester bond, releasing nitric acid and forming glycidol (B123203) (2,3-epoxy-1-propanol). Glycidol itself is a reactive epoxide that can be further biodegraded.

Abiotic Transformation Processes (e.g., Hydrolysis, Redox Reactions)

Abiotic degradation in the aqueous phase is a significant fate pathway for this compound, driven primarily by hydrolysis and, to a lesser extent, oxidation by photochemically produced radicals.

Hydrolysis: Both the nitrate ester and the epoxide functional groups are susceptible to hydrolysis.

Nitrate Ester Hydrolysis: The hydrolysis of alkyl nitrates can be catalyzed by both acids and bases, yielding an alcohol and nitric acid dtic.milhelsinki.fi. This process represents a sink for NOx in the aerosol phase copernicus.org. The rate of hydrolysis is dependent on the structure of the alkyl group; electron-withdrawing groups near the nitrate ester can increase the rate of hydrolysis dtic.mil.

Epoxide Hydrolysis: The three-membered epoxide ring is strained and can be opened by hydrolysis under neutral, acidic, or basic conditions to form a diol. Under harsh conditions of high temperature and alkali concentration, ester products can undergo hydrolysis researchgate.net.

For this compound, hydrolysis could occur at either functional group. Hydrolysis of the nitrate ester would yield glycidol, while hydrolysis of the epoxide ring would yield 1-nitrato-2,3-propanediol. The relative rates of these two competing pathways would depend on environmental conditions such as pH and temperature.

| Compound | Reaction Type | pH | Rate Constant | Atmospheric Lifetime |

|---|---|---|---|---|

| Isopropyl nitrate | OH Oxidation | - | (2.6 ± 0.6) x 108 L mol-1 s-1 | - |

| Isobutyl nitrate | OH Oxidation | - | (1.2 ± 0.3) x 109 L mol-1 s-1 | - |

| 1-Nitrooxy-2-propanol | OH Oxidation | - | (3.6 ± 0.8) x 108 L mol-1 s-1 | - |

| β-Ocimene derived ONs | Hydrolysis | 4 | - | 51 ± 13 min |

| β-Ocimene derived ONs | Hydrolysis | 2.5 | - | 24 ± 3 min |

Data sourced from González-Sánchez et al. (2021) copernicus.orgcopernicus.org and Morales et al. (2021) copernicus.org.

Modeling and Prediction of Environmental Transport and Persistence

Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment mdpi.comresearchgate.net. These models integrate a chemical's physicochemical properties with rates of key transport and transformation processes to estimate its concentration in various environmental compartments like air, water, and soil mdpi.comresearchgate.netru.nl.

No specific environmental fate models for this compound currently exist. To predict its behavior, one would first need to estimate its key physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), likely using Quantitative Structure-Activity Relationship (QSAR) models. These properties, along with estimated degradation rates from hydrolysis, photolysis, and biodegradation, could then be used as inputs for general multimedia environmental fate models. The presence of both a polar nitrate group and a reactive epoxy ring suggests that this compound would have moderate water solubility and be susceptible to degradation in both atmospheric and aqueous phases, likely limiting its long-range transport and persistence in the environment.

Advanced Analytical and Characterization Methodologies in 2,3 Epoxypropyl Nitrate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 2,3-Epoxypropyl nitrate (B79036), offering non-destructive and highly detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,3-Epoxypropyl nitrate. Both ¹H and ¹³C NMR are routinely used to verify the presence of the epoxy and nitrate ester functionalities and to ensure the correct connectivity of the molecule. researchgate.nettandfonline.combibliotekanauki.pl

In ¹H NMR spectroscopy, the protons of the 2,3-epoxypropyl group exhibit characteristic signals. The strained nature of the epoxide ring influences the chemical shifts of the attached protons, which typically appear in the 2.5-3.5 ppm range. oregonstate.edu The methylene (B1212753) protons (CH₂) and the methine proton (CH) of the epoxide ring form a complex splitting pattern due to spin-spin coupling.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the epoxide ring resonating at higher fields (typically 45-55 ppm) compared to similar carbons in an open-chain ether, a result of the ring strain. oregonstate.edu The carbon attached to the nitrate group is also clearly identifiable. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the molecular structure, especially in complex reaction mixtures. ipb.pt

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Epoxide CH | ~3.1 - 3.5 | ~48 - 52 |

| Epoxide CH₂ | ~2.6 - 2.9 | ~44 - 47 |

| Nitrate O-CH₂ | ~4.0 - 4.9 | ~68 - 74 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum provides a distinct fingerprint of the molecule, confirming the successful incorporation of the nitrate ester group and the integrity of the epoxide ring.

The most characteristic absorption bands for the nitrate ester group (–ONO₂) are strong, asymmetric and symmetric stretching vibrations. researchgate.netresearchgate.net These typically appear around 1630-1660 cm⁻¹ (asymmetric, νas) and 1270-1285 cm⁻¹ (symmetric, νs). researchgate.net An additional band around 850-870 cm⁻¹ is attributed to the O–N single bond stretch. researchgate.net The presence of the epoxide ring is confirmed by characteristic C-O stretching and ring "breathing" vibrations, although these can sometimes be less distinct and appear in the fingerprint region (below 1300 cm⁻¹). oregonstate.edu The absence of a broad O-H stretching band (3200-3700 cm⁻¹) and a strong C=O stretching band (1650-1800 cm⁻¹) confirms the purity of the compound from starting materials like glycidol (B123203) or reaction byproducts. oregonstate.edu

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations, which may be weak in the IR spectrum.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrate Ester (-ONO₂) | Asymmetric N=O Stretch | 1630 - 1660 |

| Nitrate Ester (-ONO₂) | Symmetric N=O Stretch | 1270 - 1285 |

| Nitrate Ester (-O-N) | O-N Stretch | 850 - 870 |

| Epoxide Ring | C-O Stretch / Ring Vibration | ~1250, ~950-810 |

| Aliphatic C-H | C-H Stretch | 2900 - 3100 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and studying its fragmentation patterns, which aids in structural confirmation. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. researchgate.netmdpi.com

In GC-MS analysis, the compound is separated from other volatile components of a mixture before being introduced into the mass spectrometer. Electron ionization (EI) of nitrate esters can be complex, often leading to the absence of a clear molecular ion peak due to extensive fragmentation. rsc.orgflinders.edu.au Common fragmentation pathways involve the loss of the nitrate group (NO₂) or the entire nitrate ester functionality (ONO₂). The resulting fragmentation pattern serves as a chemical fingerprint for identification. For quantitative analysis of nitrates, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can be employed to create more stable derivatives suitable for GC-MS analysis. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing thermally sensitive compounds like nitrate esters that may decompose under high GC temperatures. nih.govjapsonline.com Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent protonated molecular ion [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), making molecular weight determination straightforward. sigmaaldrich.com LC-MS/MS, or tandem mass spectrometry, can be used for highly selective and sensitive quantification by monitoring specific parent-to-daughter ion transitions. japsonline.com

Other Advanced Spectroscopic Methods (e.g., EPR, UV-Vis, X-ray Diffraction)

Beyond the core techniques, other advanced spectroscopic methods can provide specialized insights into the properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), this technique is specific to species with unpaired electrons. wikipedia.org EPR is not used for characterizing the ground-state this compound molecule itself but is invaluable for studying its decomposition pathways or its involvement in radical-initiated reactions. It can detect and identify transient radical intermediates, providing mechanistic details that are otherwise inaccessible. mdpi.com

UV-Vis Spectroscopy : this compound exhibits absorption in the ultraviolet region of the electromagnetic spectrum. Organic nitrates typically show a weak absorption band corresponding to an n → π* electronic transition. researchgate.net This absorption is responsible for the photolytic decomposition of nitrate esters in the atmosphere. UV-Vis spectroscopy can be used to study the photochemistry of this compound and, by applying the Beer-Lambert law, to quantify its concentration in solution. researchgate.netspectroscopyonline.com

X-ray Diffraction (XRD) : For materials that can be prepared in a crystalline solid form, single-crystal X-ray diffraction provides the absolute, three-dimensional molecular structure, including precise bond lengths and angles. engineering.org.cnresearchgate.net While this compound is a liquid at room temperature, XRD could be applied to its crystalline derivatives or used in studies at low temperatures to gain fundamental structural data. Powder XRD could be used to characterize the phase and purity of solid formulations containing the compound. engineering.org.cn

Chromatographic and Separation Science Approaches

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the quantitative assessment of its purity.

Gas Chromatography (GC) for Purity, Yield, and Reaction Component Analysis

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. birchbiotech.com In a typical GC analysis, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. arxiv.org The components of the mixture separate based on their boiling points and interactions with the column's stationary phase.

GC is instrumental in several aspects of this compound research:

Purity Assessment : The purity of a synthesized batch of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high-purity sample will show a single, dominant peak. researchgate.netbirchbiotech.com

Yield Determination : By using a calibrated internal or external standard, GC can be used to accurately quantify the amount of this compound produced in a reaction, allowing for the precise calculation of reaction yield.

Reaction Monitoring : Aliquots can be taken from a reaction mixture over time and analyzed by GC to monitor the disappearance of starting materials and the appearance of the product and any byproducts. This provides valuable data for optimizing reaction conditions such as temperature, time, and catalyst loading.

When equipped with a flame ionization detector (FID), GC offers high sensitivity for organic compounds. For unambiguous identification of each peak, GC is often coupled with mass spectrometry (GC-MS), as discussed previously.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of this compound within complex mixtures, such as reaction workups or aged samples. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose, leveraging the hydrophobicity differences between the analyte and other components.